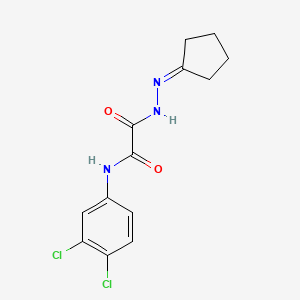
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential as a research tool. MDPV is a psychoactive drug that acts as a stimulant and has been found to have a high affinity for the dopamine and norepinephrine transporters.
作用機序
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels results in a feeling of euphoria and increased energy. 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a higher affinity for the dopamine transporter than for the norepinephrine transporter, which may explain its more pronounced effects on mood and behavior.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a range of biochemical and physiological effects. In addition to its stimulant properties, 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations at high doses. Long-term use of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been associated with a range of negative health effects, including cardiovascular disease, liver damage, and neurological damage.
実験室実験の利点と制限
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has several advantages as a research tool. Its high affinity for the dopamine and norepinephrine transporters makes it a useful tool for studying the mechanisms underlying drug addiction and the potential for the development of new treatments. However, 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol also has several limitations. Its psychoactive effects can make it difficult to use in animal models, and its potential for abuse means that it must be handled with care in the laboratory.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. One area of interest is the development of new treatments for drug addiction based on the mechanisms underlying the effects of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol on the dopamine and norepinephrine transporters. Another area of interest is the development of new research tools based on the structure of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol. For example, modifications to the structure of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol could lead to the development of new compounds with higher affinity for specific transporters or with different pharmacological properties.
合成法
The synthesis of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The purity and yield of the final product can be improved through further purification techniques such as column chromatography.
科学的研究の応用
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been used extensively in scientific research as a tool to study the dopamine and norepinephrine transporters. 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol has been found to have a high affinity for these transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By studying the effects of 4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenyl-4-piperidinol on these transporters, researchers have gained a better understanding of the mechanisms underlying drug addiction and the potential for the development of new treatments.
特性
IUPAC Name |
4-(2-methoxyphenyl)-1,3,5-trimethyl-2,6-diphenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-19-25(21-13-7-5-8-14-21)28(3)26(22-15-9-6-10-16-22)20(2)27(19,29)23-17-11-12-18-24(23)30-4/h5-20,25-26,29H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHDKLBZYZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(C1(C2=CC=CC=C2OC)O)C)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(10,12,14-trioxo-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-trien-11-yl)phenyl]acetamide](/img/structure/B5161951.png)

![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![N-[1-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5161973.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)



![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)
